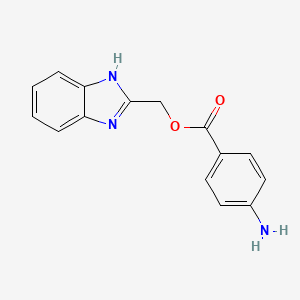
1H-benzimidazol-2-ylmethyl 4-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Target of Action
It is known that 4-aminobenzoic acid, a component of this compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi .
Mode of Action
It is known that benzimidazole derivatives, which this compound is a part of, have been found to exhibit various biological activities . The compound is synthesized by condensing o-phenylenediamine with p-amino benzoic acid to give 2-amino Benzimidazole. In the next step, 2-amino Benzimidazole is treated with different substituted aldehydes and ketones to form substituted Benzimidazole having imine linkage .
Biochemical Pathways
The “4-Amino-benzoic acid 1H-benzoimidazol-2-ylmethyl ester” may affect the folate synthesis pathway, given that 4-Aminobenzoic acid is an intermediate in this pathway
Result of Action
It is known that benzimidazole derivatives have been found to exhibit various biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate typically involves the reaction of 4-aminobenzoic acid with benzimidazole derivatives. One common method is the cyclocondensation of 4-aminobenzoic acid with o-phenylenediamine in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures . The reaction conditions may vary, but typical temperatures range from 140°C to 220°C, and the reaction time is usually around 4 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to improve yield and reduce reaction time . This method involves heating a mixture of 4-aminobenzoic acid and PPA in a microwave oven, resulting in a high yield of the desired product .
化学反応の分析
Types of Reactions
1H-benzimidazol-2-ylmethyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
1H-benzimidazol-2-ylmethyl 4-aminobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is employed in biological assays to study enzyme interactions and cellular processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
4-Aminobenzoic acid:
Benzimidazole derivatives: Compounds like 2-phenylbenzimidazole share the benzimidazole core but differ in their substituents.
Uniqueness
1H-benzimidazol-2-ylmethyl 4-aminobenzoate is unique due to its combined structural features of both 4-aminobenzoic acid and benzimidazole. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzimidazole core, which is known for its broad-spectrum bioactivity. The structural features of this compound suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have shown that compounds bearing the benzimidazole nucleus can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a comparative study demonstrated that derivatives with specific substituents on the benzimidazole ring displayed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ciprofloxacin and norfloxacin .
Anticancer Potential
The anticancer activity of benzimidazole derivatives has been extensively documented. A recent study highlighted that this compound induced cytotoxic effects in K562 leukemia cells, triggering apoptosis through the activation of caspase pathways . The compound's mechanism appears to involve the inhibition of P-glycoprotein (P-gp), which is crucial for drug resistance in cancer cells .
Anti-inflammatory Effects
Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.
- Cellular Uptake : Its structure allows for efficient cellular uptake, facilitating its action within target cells.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with key proteins involved in cancer cell proliferation and survival pathways .
Research Findings and Case Studies
特性
CAS番号 |
435342-18-0 |
|---|---|
分子式 |
C15H14ClN3O2 |
分子量 |
303.74 g/mol |
IUPAC名 |
1H-benzimidazol-2-ylmethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H13N3O2.ClH/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14;/h1-8H,9,16H2,(H,17,18);1H |
InChIキー |
HPVJGYKFZHAXDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















